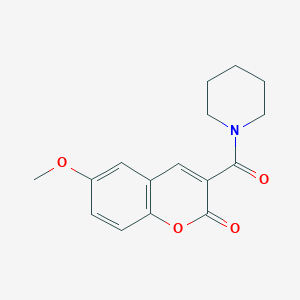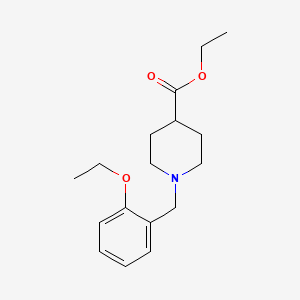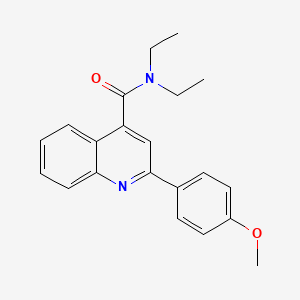
ethyl 4-(1-ethyl-4-piperidinyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-ethyl-4-piperidinyl)-1-piperazinecarboxylate, commonly known as EPPC, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has gained significant attention due to its potential therapeutic applications. EPPC is a white crystalline powder that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
EPPC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. EPPC has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, EPPC has been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of EPPC is not fully understood. However, it is believed to act on various neurotransmitter systems, such as the serotonin, dopamine, and GABA systems. EPPC has been shown to enhance the release of serotonin and dopamine, which are neurotransmitters that regulate mood, behavior, and cognition. It also acts on the GABA system, which is responsible for inhibiting neuronal activity and reducing anxiety.
Biochemical and Physiological Effects:
EPPC has been shown to have a significant effect on the central nervous system. It has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, and enhance their release. EPPC has also been shown to have anxiolytic, antidepressant, and analgesic properties. Furthermore, EPPC has been shown to have a significant effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
EPPC has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. It is also highly soluble in water and other organic solvents, making it easy to dissolve in experimental solutions. However, EPPC has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Therefore, caution must be taken when using EPPC in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of EPPC. Firstly, further research is needed to fully understand the mechanism of action of EPPC. Secondly, more studies are needed to investigate the potential therapeutic applications of EPPC in various diseases. Thirdly, the toxicity and side effects of EPPC need to be fully understood to ensure its safe use in lab experiments and potential clinical applications. Finally, the development of new derivatives of EPPC may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, EPPC is a piperazine derivative that has gained significant attention due to its potential therapeutic applications. It has been extensively studied for its anticonvulsant, antidepressant, anxiolytic, and analgesic properties. EPPC has also been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action, toxicity, and potential therapeutic applications of EPPC.
Synthesemethoden
The synthesis of EPPC involves the reaction of ethyl 4-piperidone-1-carboxylate with 1-ethyl-4-piperazinecarboxylic acid in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain pure EPPC.
Eigenschaften
IUPAC Name |
ethyl 4-(1-ethylpiperidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-15-7-5-13(6-8-15)16-9-11-17(12-10-16)14(18)19-4-2/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWYIPKVXQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)


![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)




![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)